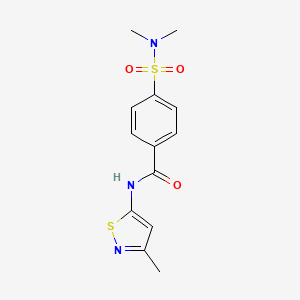

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVIZZYOXVWVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be added via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the dimethylsulfamoyl group.

Reduction: Reduction reactions can occur at the benzamide core or the thiazole ring.

Substitution: Various substitution reactions can take place, especially on the benzene ring and the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential, including as anti-inflammatory or analgesic agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The thiazole ring might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on key substituents:

Key Observations:

Heterocyclic Substituents : The target compound’s 3-methyl-1,2-thiazole group differs from oxadiazole (Compound 45) or isoxazole (Compound 20) derivatives, which may alter π-π stacking and hydrogen-bonding interactions. Thiazoles generally exhibit higher metabolic stability than oxadiazoles .

Sulfamoyl vs. Thioether Groups : The dimethylsulfamoyl group in the target compound is electron-withdrawing, enhancing solubility and enzymatic binding compared to thioether-linked analogs (e.g., Compounds 15, 45) .

Pharmacokinetic and Physicochemical Comparisons

Notable Trends:

- The dimethylsulfamoyl group in the target compound balances solubility and stability, contrasting with thioether-containing analogs prone to oxidative metabolism .

- Thiadiazole-based glucokinase activators () prioritize polarity for target engagement, whereas the target compound’s thiazole may optimize membrane permeability .

Biological Activity

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a sulfonamide compound with significant biological activity. Its molecular formula is C13H15N3O3S2, and it has been recognized for its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores its biological activity, synthesis, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been tested against several pathogenic strains:

The compound has shown effectiveness with minimal inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating infections caused by these microorganisms.

Anticancer Activity

In addition to its antimicrobial properties, this compound also demonstrates antiproliferative effects. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential utility as an anticancer drug. For instance, it has been reported to significantly inhibit the growth of certain tumor cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Other Biological Activities

This compound also exhibits antioxidant and anti-inflammatory properties. These activities are crucial for mitigating oxidative stress-related diseases and inflammation.

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 4-aminobenzamide with N,N-dimethylsulfamide in the presence of triethylamine, followed by the addition of 3-methylisothiazol-5-amine. The purity of the synthesized compound can be confirmed using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These methods ensure accurate characterization of the compound's structure and confirm its identity.

Study on Antimicrobial Efficacy

A study conducted by Chen et al. (2010) highlighted the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it effectively inhibited bacterial growth comparable to established antibiotics.

Evaluation of Anticancer Properties

Another investigation assessed the anticancer properties of this compound in vitro. The study found that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines, supporting its potential as a chemotherapeutic agent .

Comparative Analysis with Other Compounds

In comparative studies, this compound was evaluated alongside other thiazole derivatives for their biological activities. The results indicated that while many derivatives showed promising activity, this specific compound exhibited superior antibacterial and antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.